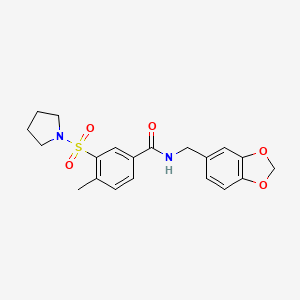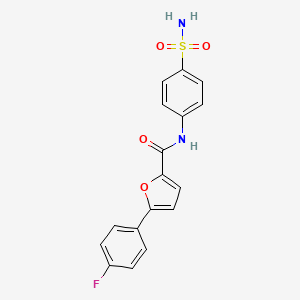![molecular formula C23H17N5O B3493139 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE](/img/structure/B3493139.png)
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Overview
Description
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the triazoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinoxaline ring, which is further substituted with a benzoyl group and a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the quinoxaline ring: This involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Coupling of the triazole and quinoxaline rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.
Introduction of the benzoyl and 3-methylphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and 3-methylphenyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinoxaline rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-benzoyl-N-(3-fluorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 8-benzoyl-N-(3-fluoro-4-methylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 8-benzoyl-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Uniqueness
The uniqueness of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the benzoyl and 3-methylphenyl groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
[4-(3-methylanilino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-15-6-5-9-18(12-15)25-22-23-27-24-14-28(23)20-13-17(10-11-19(20)26-22)21(29)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGOSOOGSPXOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3493069.png)
![8-({4-(4-chlorophenyl)-5-[(difluoromethyl)thio]-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B3493076.png)
![1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B3493083.png)
![1-(4-fluorophenyl)-2-({5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B3493088.png)
![5-chloro-8-{[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B3493095.png)

![2-({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3493110.png)

amino]benzoic acid](/img/structure/B3493119.png)
![N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3493134.png)
![[7-[Chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3493141.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3493150.png)

![methyl 4-{[({5-[(2,4-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B3493161.png)
